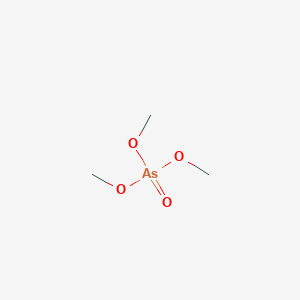

Trimethyl arsenate

Description

Properties

IUPAC Name |

trimethyl arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9AsO4/c1-6-4(5,7-2)8-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOAVUNOSJBFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[As](=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9AsO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047780 | |

| Record name | Trimethyl arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13006-30-9 | |

| Record name | Trimethyl arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl Arsenate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for trimethyl arsenate, a key organoarsenic compound. Drawing from established principles in organometallic chemistry and analytical science, this document is intended to equip researchers with the foundational knowledge required to work with this substance.

Introduction: Understanding this compound

This compound, with the chemical formula (CH₃O)₃AsO, is the trimethyl ester of arsenic acid.[1] It is a pentavalent organoarsenic compound, distinguishing it from the trivalent trimethylarsine ((CH₃)₃As). While less ubiquitous in the literature than its trivalent counterpart, this compound and other arsenate esters are of interest for their chemical reactivity and potential applications in materials science and as intermediates in organic synthesis.

The arsenic atom in this compound is in the +5 oxidation state, bonded to three methoxy groups and one terminal oxygen atom. This structure dictates its chemical behavior, particularly its susceptibility to hydrolysis.

Synthesis of this compound: A Methodological Approach

Proposed Synthesis Protocol: Silver Arsenate and Methyl Iodide

This proposed protocol is based on the principles of nucleophilic substitution, where the arsenate anion acts as a nucleophile to displace the iodide from methyl iodide.

Reaction:

Ag₃AsO₄ + 3CH₃I → (CH₃O)₃AsO + 3AgI(s)

Materials and Equipment:

-

Silver arsenate (Ag₃AsO₄)

-

Methyl iodide (CH₃I)

-

Anhydrous, non-protic solvent (e.g., diethyl ether, acetonitrile)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Filtration apparatus (e.g., Büchner funnel or cannula)

-

Distillation apparatus for purification

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere, a round-bottom flask is charged with finely powdered, dry silver arsenate and an anhydrous, non-protic solvent.

-

Reaction: A stoichiometric excess of methyl iodide is added to the suspension. The reaction mixture is stirred vigorously and may require gentle heating to proceed at a reasonable rate. The progress of the reaction can be monitored by the precipitation of silver iodide, a pale yellow solid.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The precipitated silver iodide is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Organoarsenic compounds can be sensitive to air and moisture. An inert atmosphere prevents unwanted side reactions.

-

Anhydrous Conditions: Water can hydrolyze the desired product, this compound.

-

Excess Methyl Iodide: Using an excess of the alkylating agent helps to drive the reaction to completion.

-

Non-protic Solvent: A non-protic solvent is used to avoid solvolysis of the methyl iodide and to provide a suitable medium for the reaction.

Characterization of this compound

A suite of analytical techniques is necessary to confirm the identity and purity of the synthesized this compound.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The PubChem database provides mass spectral data for this compound (CAS 13006-30-9).[1]

| Property | Value |

| Molecular Formula | C₃H₉AsO₄ |

| Molecular Weight | 184.02 g/mol |

| Monoisotopic Mass | 183.971678 Da |

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound. Common fragmentation patterns for esters would also be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

-

¹H NMR: A single resonance would be expected for the nine equivalent protons of the three methoxy groups. The chemical shift of this peak would likely be in the range of 3.5-4.0 ppm, characteristic of protons on a carbon adjacent to an oxygen atom in an ester.

-

¹³C NMR: A single resonance would be expected for the three equivalent carbon atoms of the methoxy groups. The chemical shift would be anticipated in the region of 50-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following vibrations:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| As=O stretch | 900 - 1000 |

| As-O-C stretch | 1000 - 1100 |

| C-H stretch (methyl) | 2850 - 3000 |

| C-H bend (methyl) | 1350 - 1470 |

Chemical Properties and Reactivity

Hydrolysis

A key chemical property of this compound is its susceptibility to hydrolysis. The presence of water will lead to the stepwise cleavage of the methoxy groups to form dimethyl arsenate, monomethyl arsenate, and finally, arsenic acid. This reaction is the reverse of the esterification process.

(CH₃O)₃AsO + H₂O ⇌ (CH₃O)₂AsO(OH) + CH₃OH

Safety and Handling

GHS Hazard Statements (Inferred):

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2]

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[2]

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Aquatic Hazard (Acute and Chronic): Very toxic to aquatic life with long-lasting effects.[2]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.[2]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Avoid inhalation of vapors and contact with skin and eyes.[2][3]

First Aid Measures:

-

If Swallowed: Get immediate medical help.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get immediate medical help.[2]

-

In Case of Skin Contact: Wash with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

-

Store locked up.[2]

-

Dispose of waste in accordance with local, state, and federal regulations.[2]

Visualization of the Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

References

-

PubChem. Trimethylarsine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Trimethylarsine. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ACS Publications. Mechanistic Insights into AsIII S-Adenosylmethionine Methyltransferase with Selenoimidazolium-Based Methylating Agents. [Link]

-

National Center for Biotechnology Information. Arsenic detoxification and evolution of trimethylarsine gas by a microbial arsenite S-adenosylmethionine methyltransferase. [Link]

-

Airgas. SAFETY DATA SHEET - Nonflammable Gas Mixture: Nitrogen 99.9001-99.9999% / Trimethylarsine 1-999ppm. [Link]

-

Royal Society of Chemistry. The toxicity of trimethylarsine : an urban myth. [Link]

-

FIU Digital Commons. Chemical synthesis of the organoarsenical antibiotic arsinothricin. [Link]

-

ResearchGate. Methylated and thiolated arsenic species for environmental and health research — A review on synthesis and characterization. [Link]

-

Haz-Map. Trimethylarsine. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

Sources

natural occurrence of trimethyl arsenate in the environment

An In-depth Technical Guide to the Natural Occurrence of Trimethylarsine Oxide in the Environment

Foreword

Arsenic, a ubiquitous metalloid, presents a complex environmental and toxicological profile, largely dictated by its chemical form, or speciation. While inorganic arsenic species are the most recognized toxicants, the environmental biogeochemical cycle involves a fascinating array of organoarsenic compounds. This guide focuses on a key product of this cycle: trimethylarsine oxide (TMAO), the stable, oxidized, pentavalent form of trimethylarsine, often referred to functionally as trimethyl arsenate. For researchers in environmental science, toxicology, and drug development, understanding the genesis, fate, and analytical intricacies of this compound is crucial for a complete picture of arsenic's environmental impact and its interactions with biological systems. This document provides a Senior Application Scientist's perspective on the causality behind its formation, the self-validating logic of its detection, and the authoritative science that grounds our knowledge.

The Principle of Arsenic Speciation: Why Form Matters

Arsenic's toxicity, mobility, and bioavailability are fundamentally dependent on its oxidation state and molecular form.[1] The primary inorganic forms in the environment are arsenate (As(V)) and arsenite (As(III)), with As(III) generally being more mobile and toxic.[1][2] However, the environmental narrative is complicated by biological processes that transform these inorganic species into methylated derivatives.

The process of biomethylation, once considered solely a detoxification mechanism, is now understood to produce intermediates—monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III))—that can be more cytotoxic and genotoxic than their inorganic precursors.[2][3] The ultimate products of this pathway include the volatile trimethylarsine (TMA(III)) and its stable, non-volatile oxidation product, trimethylarsine oxide (TMAO). Understanding the natural occurrence of TMAO requires a deep dive into the microbial processes that drive its formation.

| Arsenic Species | Abbreviation | Oxidation State | Common Environmental Form |

| Arsenate | As(V) | +5 | Inorganic oxyanion, prevalent in aerobic conditions |

| Arsenite | As(III) | +3 | Inorganic oxyanion, prevalent in reducing conditions |

| Monomethylarsonic Acid | MMA(V) | +5 | Methylated organic acid |

| Monomethylarsonous Acid | MMA(III) | +3 | Highly toxic methylated intermediate |

| Dimethylarsinic Acid | DMA(V) | +5 | Common methylated organic acid |

| Dimethylarsinous Acid | DMA(III) | +3 | Highly toxic methylated intermediate |

| Trimethylarsine | TMA(III) | +3 | Volatile gas, product of biomethylation |

| Trimethylarsine Oxide | TMAO | +5 | Stable, oxidized product of TMA(III) |

The Biogenesis of Trimethylarsine Oxide: A Microbial Detoxification Strategy

The primary route for the formation of trimethylated arsenic species in the environment is microbial biomethylation. This process is a defensive mechanism for microorganisms to detoxify their cellular environment from inorganic arsenic.

The ArsM Enzyme: The Engine of Methylation

The key enzymatic player in this process is the As(III) S-adenosylmethionine (SAM) methyltransferase, encoded by the arsM gene.[4] Homologues of the arsM gene are widespread throughout bacteria, archaea, fungi, and even some plants and animals, underscoring the ubiquity of this metabolic capability in nature.[4][5]

The causality behind this process is straightforward: by converting intracellular inorganic arsenite into a volatile gas (trimethylarsine), the microbe can expel the toxicant from the cell, effectively reducing its internal concentration.[4]

The Challenger Pathway: A Stepwise Transformation

The biomethylation of arsenic follows a stepwise pathway, first proposed by Frederick Challenger, involving sequential oxidative methylation and reduction steps.[3] The process begins with the uptake of As(V) or As(III). As(V) is first reduced to As(III), which serves as the substrate for the ArsM enzyme.

The ArsM enzyme catalyzes the transfer of methyl groups from the universal methyl donor, S-adenosylmethionine (SAM), to As(III).[4] This occurs in a series of steps, producing monomethylated and dimethylated intermediates. The final methylated product is the volatile trimethylarsine (TMA(III)) gas.[4] Once released into an oxic environment, this highly reactive gas is rapidly oxidized to the stable, non-volatile trimethylarsine oxide (TMAO).[5]

Environmental Occurrence and Distribution

While the arsM gene is widespread, the detection of trimethylarsine and TMAO in the environment is often localized and at trace concentrations. This is because it is the end-product of a multi-step biological process and is subject to further transformation and transport.

-

Soils and Sediments : The highest potential for TMAO formation is in anoxic or intermittently anoxic environments rich in organic matter and microbial activity, such as rice paddy soils, wetlands, and lake sediments.[6][7] In these systems, inorganic arsenic is first reduced to As(III), making it available for methylation by resident microbes like Methanobacterium.[6] The subsequent release of TMA(III) and its oxidation to TMAO contributes to the pool of organoarsenicals in the soil-water system.

-

Aquatic Systems : In aquatic environments, both fungi and algae are known to produce TMAO.[3][8] The fungus Apotrichum humicola, for example, can slowly convert arsenite into TMAO, releasing it into the surrounding media.[8] TMAO and other methylated arsenicals can also be precursors to more complex organoarsenic compounds, such as arsenobetaine, which is found extensively in marine organisms.[9]

-

Atmosphere : The biogenic production of volatile trimethylarsine from soils and water bodies represents a significant natural source of arsenic to the atmosphere, estimated to be potentially greater than inputs from continental dust.[4][10] Once in the atmosphere, TMA(III) is oxidized, likely contributing to particulate-bound arsenic that can be transported over long distances before being redeposited.[10]

Analytical Methodologies: A Self-Validating Protocol

The detection and quantification of specific arsenic species like TMAO is analytically challenging due to the potential for species interconversion during sample collection, preparation, and analysis. A trustworthy protocol must therefore be a self-validating system with built-in checks to ensure species integrity. The analysis typically involves a separation technique coupled with a highly sensitive elemental detector.

Core Techniques

The gold standard for arsenic speciation involves hyphenated techniques that link the separation power of chromatography with the sensitivity of elemental mass spectrometry.

| Technique | Principle | Advantages | Limitations |

| HPLC-ICP-MS | High-Performance Liquid Chromatography (HPLC) separates non-volatile species in solution, which are then detected by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[11][12] | Excellent for water-soluble, non-volatile species like TMAO, DMA(V), etc. Very low detection limits. | Not suitable for volatile species like TMA(III). Requires solubilization of solid samples. |

| GC-MS | Gas Chromatography (GC) separates volatile species in the gas phase, followed by detection with a Mass Spectrometer (MS).[13] | Ideal for direct analysis of volatile arsenicals like TMA(III). High specificity. | Requires derivatization for non-volatile species. Sample introduction can be complex. |

| HG-AAS/AFS | Hydride Generation (HG) converts certain arsenic species to volatile arsines, which are then detected by Atomic Absorption (AAS) or Atomic Fluorescence (AFS) Spectrometry.[14] | Cost-effective and sensitive for hydride-forming species (As(III), MMA, DMA). | TMAO is not directly hydride-active; requires a pre-reduction step, which can alter original speciation. |

Field-Proven Protocol: Speciation of Trimethylarsine Oxide in Aqueous Samples

This protocol describes a validated methodology for the analysis of TMAO in water samples, emphasizing species preservation and accurate quantification. The logic is to use a technique that directly measures the non-volatile, pentavalent species without chemical conversion steps that could compromise the integrity of the original sample.

Objective: To quantify Trimethylarsine Oxide (TMAO) and other non-volatile arsenic species in environmental water samples using HPLC-ICP-MS.

1. Sample Collection and Preservation (The Trustworthiness Pillar):

- Rationale: The primary risk during sampling and storage is the potential for microbial activity to alter arsenic speciation or for redox changes to occur. Preservation is critical to lock in the speciation at the time of collection.

- Procedure:

- Collect water samples in pre-cleaned polypropylene bottles.

- Immediately filter the sample through a 0.45 µm filter to remove microorganisms and particulates.

- For preservation, acidify the sample to a pH of <2 with high-purity hydrochloric acid (HCl). This inhibits microbial activity and stabilizes most arsenic species.

- Store samples in the dark at 4°C until analysis. Analyze as soon as possible, ideally within 14 days.

2. Chromatographic Separation (The Expertise Pillar):

- Rationale: Effective separation is key to distinguishing TMAO from other arsenicals that may be present (e.g., As(III), As(V), MMA, DMA). Anion exchange chromatography is the method of choice because it separates arsenicals based on their charge at a given pH.

- Procedure:

- HPLC System: An inert, PEEK-based HPLC system is required to prevent interaction with metal components.

- Column: A strong anion exchange column (e.g., Hamilton PRP-X100).

- Mobile Phase: A phosphate buffer gradient (e.g., 10 mM to 100 mM ammonium phosphate) at a controlled pH (e.g., pH 8.5). The gradient allows for the sequential elution of weakly retained species (like TMAO) and more strongly retained species (like As(V)).

- Injection: Inject 50-100 µL of the filtered, preserved sample.

3. Detection and Quantification (The Authoritative Grounding Pillar):

- Rationale: ICP-MS provides element-specific detection at sub-parts-per-billion (ppb) levels, making it ideal for the trace concentrations of arsenicals found in the environment. It detects arsenic (m/z 75) irrespective of its molecular form.

- Procedure:

- ICP-MS System: Couple the HPLC eluent directly to the nebulizer of the ICP-MS.

- Tuning: Tune the ICP-MS for maximum sensitivity at m/z 75 (Arsenic). Monitor m/z 77 to check for the argon chloride (ArCl+) interference. If present, mathematical correction is necessary.

- Calibration: Prepare a multi-species calibration curve using certified standards for As(III), DMA, MMA, As(V), and TMAO. The concentration is determined by comparing the integrated peak area for a given retention time to the calibration curve.

- Validation: Run a certified reference material (CRM) with known concentrations of arsenic species to validate the accuracy of the entire method. Spike a sample duplicate with known standards to verify recovery and assess matrix effects.

// Nodes

Sample [label="1. Water Sample Collection\n& Preservation (Filter, Acidify, Chill)", fillcolor="#F1F3F4", fontcolor="#202124"];

HPLC [label="2. HPLC Injection & Separation\n(Anion Exchange Column)", fillcolor="#FBBC05", fontcolor="#202124"];

ICPMS [label="3. ICP-MS Detection\n(Monitor m/z 75)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Data [label="4. Data Processing\n(Chromatogram Integration)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Result [label="5. Quantification\n(Compare to Certified Standards)", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];

// Edges

Sample -> HPLC;

HPLC -> ICPMS [label="Eluent Transfer"];

ICPMS -> Data [label="Signal Output"];

Data -> Result;

}

Toxicological Significance and Environmental Fate

The formation of TMAO is part of a complex toxicological picture. While the precursor, trimethylarsine gas, has a surprisingly low toxicity compared to inorganic arsine (AsH₃), the methylated intermediates formed along the pathway are of significant concern.[1][15]

-

Toxicity Profile : The trivalent intermediates MMA(III) and DMA(III) are highly reactive and have been shown to be more potent genotoxins than inorganic arsenic.[2] The end-product, TMAO, is considered to be of low toxicity, similar to other pentavalent organoarsenicals like arsenobetaine.[3] The biomethylation process can therefore be viewed as a "toxification-detoxification" sequence.

-

Environmental Fate : As a stable and water-soluble compound, TMAO can be transported in aquatic systems. It can also serve as a substrate for further biological transformations. In marine environments, it is believed to be an intermediate in the biosynthesis of arsenobetaine, the primary form of arsenic found in seafood, which is considered essentially non-toxic to humans.[9] However, the degradation of complex organoarsenicals back to simpler, more toxic forms like DMA is also possible, highlighting the dynamic nature of the arsenic cycle.[9]

Conclusion and Future Directions

Trimethylarsine oxide is a naturally occurring organoarsenical that represents a key node in the global biogeochemical cycle of arsenic. Its formation, driven by microbial arsM genes, is a widespread detoxification strategy that converts inorganic arsenic into a volatile form, which is then oxidized to the stable TMAO. While TMAO itself is of low toxicity, its biogenesis involves highly toxic intermediates. For researchers, accurately monitoring TMAO and its precursors is essential for modeling arsenic fate, assessing the environmental impact of microbial communities, and understanding the full toxicological spectrum of arsenic exposure. Future research should focus on quantifying the flux of volatile arsenicals from various ecosystems and elucidating the downstream metabolic fate of TMAO in both terrestrial and aquatic food webs.

References

-

Qin, J., Rosen, B. P., Zhang, Y., Wang, G., Franke, S., & Rensing, C. (2006). Arsenic detoxification and evolution of trimethylarsine gas by a microbial arsenite S-adenosylmethionine methyltransferase. Proceedings of the National Academy of Sciences, 103(7), 2075-2080. [Link]

-

Thomas, D. J. (2014). Chemical Mechanism of Arsenic Biomethylation. Chemical Research in Toxicology, 27(4), 457-461. [Link]

-

Petrick, J. S., & Kligerman, A. D. (2005). The toxicity of trimethylarsine: An urban myth. Journal of Environmental Monitoring, 7(2), 108-114. [Link]

-

Chen, J., & Rosen, B. P. (2020). The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance. Frontiers in Cellular and Infection Microbiology, 10, 594191. [Link]

-

Mass, M. J., Tennant, A., Roop, B. C., Cullen, W. R., & Kligerman, A. D. (2001). Methylated Trivalent Arsenic Species Are Genotoxic. Chemical Research in Toxicology, 14(4), 355-361. [Link]

-

Cullen, W. R. (2005). The toxicity of trimethylarsine: an urban myth. Journal of Environmental Monitoring, 7(1), 17-28. [Link]

-

Agency for Toxic Substances and Disease Registry. (2007). Toxicological Profile for Arsenic - Chapter 7: Analytical Methods. U.S. Department of Health and Human Services. [Link]

-

Ye, J., Rensing, C., Rosen, B. P., & Zhu, Y. G. (2012). Arsenic biomethylation by photosynthetic organisms. Environmental Science & Technology, 46(3), 1245-1252. [Link]

-

Leppänen, K., & Rantakokko, P. (2006). Analysis of gaseous arsenic species and stability studies of arsine and trimethylarsine by gas chromatography-mass spectrometry. Journal of Chromatography A, 1132(1-2), 293-298. [Link]

-

Ye, J., et al. (2012). Microbial arsenic methylation in soil-water systems and its environmental significance. Journal of Environmental Sciences, 24(8), 1363-1371. [Link]

-

Shakoor, A., & Jilani, A. (2022). Review of analytical techniques for arsenic detection and determination in drinking water. Environmental Science: Advances, 1(6), 734-753. [Link]

-

Cullen, W. R., & Reimer, K. J. (1989). Chemical Mechanism of Arsenic Biomethylation. Chemical Reviews, 89(4), 713-764. [Link]

-

Singh, N., Kumar, D., & Sahu, A. P. (2023). A review on arsenic in the environment: contamination, mobility, sources, and exposure. RSC Advances, 13(13), 8613-8630. [Link]

-

Sele, V., Sloth, J. J., Lundebye, A. K., & Amlund, H. (2012). Analytical Methodologies for the Determination of Organoarsenicals in Edible Marine Species: A Review. Journal of Analytical Methods in Chemistry, 2012, 954258. [Link]

-

Agency for Toxic Substances and Disease Registry. (2007). Toxicological Profile for Arsenic. U.S. Department of Health and Human Services. [Link]

-

Thomas, D. J. (2018). Importance of Being Thiomethylated: Formation, Fate, and Effects of Methylated Thioarsenicals. Chemical Research in Toxicology, 31(1), 3-15. [Link]

-

Rajaković, L. V., Marković, D. D., Rajaković-Ognjanović, V. N., & Antić, M. P. (2014). Analytical methods for arsenic speciation analysis. Journal of the Serbian Chemical Society, 79(1), 1-24. [Link]

-

Lomax, C., Liu, W. J., Wu, L., & McGrath, S. P. (2012). Methylated arsenic species in plants originate from soil microorganisms. New Phytologist, 193(3), 665-672. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Arsenic detoxification and evolution of trimethylarsine gas by a microbial arsenite S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arsenic biomethylation by photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance [frontiersin.org]

- 10. A review on arsenic in the environment: contamination, mobility, sources, and exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical Methodologies for the Determination of Organoarsenicals in Edible Marine Species: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The toxicity of trimethylarsine : an urban myth - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/B413752N [pubs.rsc.org]

biological pathways for trimethyl arsenate formation

An In-depth Technical Guide to the Biological Pathways of Trimethyl Arsenate Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenic, a ubiquitous environmental metalloid, undergoes extensive metabolic transformation within biological systems through a process known as biomethylation. This guide provides a comprehensive technical overview of the core biological pathways leading to the formation of trimethylated arsenic species. We will dissect the enzymatic machinery, reaction mechanisms, and regulatory controls that govern this critical metabolic process. By synthesizing current research, this document offers field-proven insights into the dual role of arsenic methylation as both a detoxification and bioactivation pathway. Detailed experimental protocols and data interpretation frameworks are provided to equip researchers in toxicology, pharmacology, and drug development with the necessary tools to investigate these complex pathways.

Introduction: The Paradox of Arsenic Biomethylation

Inorganic arsenic (iAs), predominantly found as pentavalent arsenate (AsV) and trivalent arsenite (AsIII), poses a significant threat to global health.[1] Organisms across all domains of life have evolved a primary metabolic defense: biomethylation. This process converts inorganic arsenic into a series of methylated organic species, culminating in the formation of trimethylarsine oxide (TMAO) or trimethylarsine (TMA).[1][2]

Historically, this pathway was considered a straightforward detoxification mechanism, as the final pentavalent methylated products, such as dimethylarsinic acid (DMAsV) and TMAO, are generally less cytotoxic and more readily excreted than their inorganic precursors.[2][3] However, emerging evidence has unveiled a more complex and paradoxical role. The pathway transiently generates highly reactive and toxic trivalent methylated intermediates, including methylarsonous acid (MAsIII) and dimethylarsinous acid (DMAsIII), which are often more potent carcinogens and toxicants than inorganic arsenite itself.[2][3]

This guide will navigate this paradox by providing a detailed, mechanistic exploration of the this compound formation pathway. We will examine the key enzymes, cofactors, and reaction steps, offering a robust framework for understanding and investigating this fundamental aspect of arsenic biochemistry.

The Core Pathway: A Step-by-Step Mechanistic Overview

The biological conversion of inorganic arsenic to trimethylated species is a multi-step process involving sequential reduction and oxidative methylation cycles. The entire process is initiated by the cellular uptake of environmental arsenic and its subsequent enzymatic transformations.

Cellular Uptake and Initial Reduction

Inorganic arsenic enters the cell through distinct mechanisms depending on its oxidation state:

-

Arsenate (AsV): Due to its structural similarity to phosphate, AsV is adventitiously taken up by cells via phosphate transport systems.[2]

-

Arsenite (AsIII): AsIII, the more toxic of the two inorganic forms, enters cells through aquaglyceroporins.[4]

Once inside the cell, pentavalent arsenate must be reduced to trivalent arsenite to enter the methylation pathway. This initial, critical reduction is catalyzed by arsenate reductases.[2] Only AsIII can serve as the substrate for the primary methylation enzyme.

The Oxidative Methylation Cycle

The central pathway for arsenic methylation is catalyzed by the enzyme Arsenic (+3 oxidation state) methyltransferase (AS3MT) in mammals, and its ortholog, ArsM , in microbes.[2][5] This enzyme utilizes S-adenosylmethionine (SAM) as the methyl group donor in a series of three sequential reactions, as described by the widely accepted "oxidative methylation" model.[1]

Step 1: Formation of Monomethylated Arsenic (MMA)

-

Oxidative Methylation: The cycle begins with a nucleophilic attack by the lone pair of electrons on trivalent arsenite (iAsIII) on the electrophilic methyl group of SAM. This S_N2 reaction forms a transient pentavalent intermediate, monomethylarsonic acid (MMAsV), and releases S-adenosyl-l-homocysteine (SAH).[1][4]

-

Reduction: The MMAsV intermediate is immediately reduced within the enzyme's active site to the trivalent monomethylarsonous acid (MMAsIII). This reduction is crucial as only trivalent arsenicals can be further methylated by AS3MT.[1]

Step 2: Formation of Dimethylated Arsenic (DMA)

-

Second Oxidative Methylation: The product of the first step, MMAsIII, serves as the substrate for the next round. It attacks a second molecule of SAM, forming the pentavalent dimethylarsinic acid (DMAsV).

-

Second Reduction: DMAsV is subsequently reduced to the trivalent dimethylarsinous acid (DMAsIII).

Step 3: Formation of Trimethylated Arsenic (TMA)

-

Third Oxidative Methylation: DMAsIII undergoes a final methylation event with SAM to produce the pentavalent trimethylarsine oxide (TMAsVO or TMAO).[1]

-

Final Product: Under oxic conditions, TMAO is a stable, less toxic, and readily excretable end product.[1][2] In some microbial systems and under specific conditions, TMAO can be further reduced to the volatile trimethylarsine (TMA).

This entire enzymatic cascade is visualized in the pathway diagram below.

Caption: The biological pathway for arsenic methylation, from cellular uptake to TMAO formation.

Key Molecular Players

Successful navigation of the arsenic biomethylation pathway depends on the coordinated action of a specific methyltransferase enzyme, a universal methyl donor, and a pool of cellular reductants.

Arsenic (+3 oxidation state) Methyltransferase (AS3MT/ArsM)

AS3MT/ArsM is the cornerstone enzyme of this pathway.[5] Its catalytic activity is dependent on a highly conserved active site. X-ray crystallography of CmArsM has revealed that three conserved cysteine residues form a stable coordination complex with the trivalent arsenic substrate, positioning it for the nucleophilic attack on SAM.[4] This structural feature underscores why pentavalent arsenicals cannot serve as substrates; they are unable to bind to the active site.[5] The enzyme catalyzes all three successive methylation steps, suggesting a multifunctional catalytic capability.[6]

S-Adenosylmethionine (SAM)

SAM is a universal biological cofactor that serves as the primary donor of methyl groups in a vast array of metabolic reactions, including the methylation of arsenic.[1][5] In each step of the oxidative methylation cycle, the transfer of SAM's methyl group to the arsenic substrate results in its conversion to S-adenosyl-l-homocysteine (SAH).[4] The cellular ratio of SAM to SAH is a critical regulator of methyltransferase activity.

Cellular Reductants: Glutathione (GSH) and Thioredoxin (Trx)

The reduction of pentavalent methylated intermediates (MMAsV and DMAsV) back to their trivalent state is an absolute requirement for the methylation cycle to continue. This step is not spontaneous and relies on cellular reducing equivalents.

-

Glutathione (GSH): This ubiquitous antioxidant can act as a reductant in the pathway. Interestingly, GSH also plays a dual role; it can form complexes with arsenicals, and its presence can modulate the final products of the reaction, sometimes inhibiting the formation of TMAO.[6][7]

-

Thioredoxin (Trx): The thioredoxin system (comprising Trx, thioredoxin reductase, and NADPH) is a highly efficient reductant for AS3MT-catalyzed reactions.[6] The activity of AS3MT is absolutely dependent on a complete Trx system, suggesting Trx is required not only to reduce the pentavalent arsenic intermediates but also potentially to maintain the catalytic cysteine residues in the enzyme's active site in their reduced, active state.[6]

Genetic Regulation of Arsenic Methylation

The efficiency of arsenic methylation varies significantly among individuals, which can influence susceptibility to arsenic-induced diseases. This variability is partly due to genetic polymorphisms in the AS3MT gene. The expression of this gene is also subject to transcriptional regulation. Studies on the human AS3MT gene have identified a core promoter region containing a GC box, which serves as a binding site for the stress-related transcription factor Sp1.[8] This suggests that cellular stress conditions may modulate the rate of arsenic methylation by altering the expression of the AS3MT enzyme.

Experimental Methodologies for Studying Arsenic Biomethylation

Investigating the arsenic methylation pathway requires robust and reproducible experimental systems. Below are protocols for an in vitro enzyme activity assay and a method for quantifying a key substrate-generating step.

Protocol 1: In Vitro AS3MT Enzyme Activity Assay

This protocol describes a method to measure the methylation of inorganic arsenic by recombinant AS3MT, adapted from methodologies described in the literature.[6][7]

Objective: To quantify the conversion of iAsIII to its methylated metabolites (MMAs, DMAs, TMAO) in a controlled in vitro system.

Materials:

-

Recombinant human or rat AS3MT protein

-

Sodium Arsenite (iAsIII) stock solution

-

S-Adenosylmethionine (SAM)

-

Tris-HCl buffer (pH 7.4)

-

Reductant System:

-

E. coli Thioredoxin (Trx)

-

Rat liver Thioredoxin Reductase (TR)

-

NADPH

-

-

Glutathione (GSH) (optional, for studying its modulatory effects)

-

Reaction quench solution (e.g., 10% Trichloroacetic Acid)

-

HPLC-ICP-MS or LC-MS system for arsenic speciation analysis

Workflow Diagram:

Caption: Standard workflow for an in vitro AS3MT enzymatic assay.

Step-by-Step Methodology:

-

Prepare Reaction Buffer: Prepare a 100 mM Tris-HCl buffer, pH 7.4.

-

Prepare Reductant System: In the reaction buffer, prepare a solution containing 10 µM E. coli Trx, 3 µM rat liver TR, and 300 µM NADPH.[6]

-

Prepare Master Mix: For each reaction, create a master mix containing the buffer, the complete reductant system, and 1 mM SAM. If studying the effect of GSH, it can be added here at a final concentration of 1-5 mM.

-

Enzyme Addition: Add a known quantity of recombinant AS3MT protein (e.g., 5 µg) to the master mix. Pre-incubate for 5 minutes at 37°C to allow the system to equilibrate.

-

Initiate Reaction: Start the reaction by adding the substrate, iAsIII, to a final concentration of 1 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).

-

Quench Reaction: Stop the reaction by adding an equal volume of ice-cold 10% Trichloroacetic Acid (TCA) to precipitate the protein.

-

Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using an appropriate arsenic speciation technique, such as HPLC-ICP-MS, to separate and quantify the substrate (iAsIII) and the methylated products (MMAsV, DMAsV, TMAO).

Protocol 2: Quantification of Arsenate Reduction using the Molybdenum Blue Assay

This colorimetric assay is used to monitor the reduction of arsenate (AsV) to arsenite (AsIII), the prerequisite step for methylation.[1]

Objective: To measure the disappearance of AsV in a sample over time.

Materials:

-

"Reagent A" (a solution of ammonium molybdate and sulfuric acid)

-

Freshly prepared ascorbic acid solution

-

Quartz cuvettes

-

Spectrophotometer

Step-by-Step Methodology:

-

Reaction Setup: Prepare your experimental sample containing AsV and the reducing agent(s) of interest (e.g., cell lysate, purified arsenate reductase).

-

Sampling: At designated time points (t=0, t=10 min, etc.), withdraw an aliquot (e.g., 80 µL) from the reaction.

-

Assay Preparation: In a quartz cuvette, combine 1800 µL of deionized water, 40 µL of freshly prepared ascorbic acid, and 80 µL of "Reagent A". Mix thoroughly.[1]

-

Measurement: Add the 80 µL reaction aliquot to the cuvette, mix, and incubate at room temperature for 20 minutes to allow for color development.[1]

-

Read Absorbance: Measure the absorbance of the resulting blue complex at 875 nm.[1]

-

Data Interpretation: A decrease in absorbance at 875 nm over time corresponds to a decrease in the concentration of AsV, indicating its reduction to AsIII.

Data Interpretation and Toxicological Significance

The biomethylation of arsenic is a double-edged sword. While it produces readily excretable pentavalent species, it also generates highly reactive trivalent intermediates. The relative toxicity of these compounds is a critical factor in assessing the overall health risk of arsenic exposure.

| Arsenic Species | Chemical Formula | Oxidation State | Relative Toxicity/Potency |

| Arsenate | AsO₄³⁻ | +5 | Low |

| Arsenite | As(OH)₃ | +3 | High |

| Monomethylarsonic Acid | CH₃AsO(OH)₂ | +5 | Low |

| Monomethylarsonous Acid | CH₃As(OH)₂ | +3 | Very High (e.g., 77x more potent than iAsIII in DNA damage) [2] |

| Dimethylarsinic Acid | (CH₃)₂AsO(OH) | +5 | Low |

| Dimethylarsinous Acid | (CH₃)₂AsOH | +3 | Extremely High (e.g., 386x more potent than iAsIII in DNA damage) [2] |

| Trimethylarsine Oxide | (CH₃)₃AsO | +5 | Very Low |

Table 1: Comparative toxicity of major arsenic metabolites. The trivalent methylated intermediates (in bold) exhibit significantly higher potency for inducing cellular damage compared to inorganic arsenic.

This data highlights the concept of bioactivation . The AS3MT-catalyzed pathway, while facilitating clearance, transiently creates metabolites (MAsIII, DMAsIII) that are more effective at damaging cellular components like DNA than the parent inorganic compound.[2][3] Therefore, individuals who are rapid methylators may produce higher transient levels of these toxic intermediates, potentially increasing their risk for arsenic-related diseases.

Conclusion and Future Directions

The biological formation of this compound is a complex, enzyme-driven pathway central to the metabolism of inorganic arsenic. Governed by the AS3MT/ArsM enzyme and dependent on SAM and cellular reductants, this process sequentially converts toxic arsenite into mono-, di-, and trimethylated species. While the pathway culminates in the less toxic TMAO, it crucially proceeds through highly reactive trivalent intermediates that represent a significant toxicological concern.

Future research should focus on several key areas:

-

Structural Biology: Elucidating the high-resolution structures of human AS3MT with bound substrates and intermediates to guide the development of potential inhibitors or modulators.

-

Pharmacogenetics: Further exploring how polymorphisms in the AS3MT gene and other related genes impact methylation efficiency and disease susceptibility in human populations.

-

Analytical Chemistry: Developing more sensitive and robust methods for detecting the unstable trivalent methylated intermediates in biological samples to better assess individual exposure and risk.

A deeper understanding of these pathways is essential for professionals in drug development and toxicology, as it provides the mechanistic basis for assessing arsenic toxicity, developing potential therapeutic interventions for arsenic poisoning, and understanding the metabolic fate of arsenic-based drugs.

References

- Mechanistic Insights into AsIII S-Adenosylmethionine Methyltransferase with Selenoimidazolium-Based Methylating Agents. (2026).

- Arsenic biochemistry. Wikipedia.

- Chemical Mechanism of Arsenic Biomethylation. (2014).

- The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance. Frontiers.

- Origins, fate, and actions of methylated trivalent metabolites of inorganic arsenic: progress and prospects. PubMed Central.

- Arsenic (+3 Oxidation State)

- Arsenic biomethylation by photosynthetic organisms. (2012). PMC - NIH.

- An Overview of Arsenic Metabolism and Toxicity. (N.d.). PMC - NIH.

- Effects of arsenic exposure on DNA methylation and epigenetic gene regul

- Reduction of arsenate to arsenite by the ArsC protein of the arsenic resistance operon of Staphylococcus aureus plasmid pI258. PNAS.

- Regulation of arsenic methylation: Identification of the transcriptional region the human AS3MT gene. (N.d.). PMC - NIH.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Origins, fate, and actions of methylated trivalent metabolites of inorganic arsenic: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 5. Frontiers | The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance [frontiersin.org]

- 6. Arsenic (+3 Oxidation State) Methyltransferase and the Methylation of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arsenic biomethylation by photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of arsenic methylation: Identification of the transcriptional region the human AS3MT gene - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Microbial Biotransformation of Inorganic Arsenic to Trimethylarsine: Mechanisms, Methodologies, and Implications

Abstract: The microbial methylation of inorganic arsenic is a pivotal biogeochemical process with profound implications for arsenic's toxicity, mobility, and environmental fate. This guide provides an in-depth examination of the conversion of inorganic arsenic to the volatile compound trimethylarsine (TMA). We will dissect the core biochemical mechanism, the Challenger Pathway, detailing the enzymatic steps catalyzed by the Arsenite S-adenosylmethionine Methyltransferase (ArsM). This document serves as a technical resource for researchers, environmental scientists, and drug development professionals, offering field-proven, step-by-step protocols for the isolation of arsenic-methylating microbes, the analytical quantification of arsenic species via HPLC-ICP-MS, and the molecular identification of the functional arsM gene. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide aims to equip scientists with the foundational knowledge and practical tools necessary to investigate this critical biotransformation process.

Part 1: Foundational Principles

The Environmental and Toxicological Context

Arsenic is a naturally occurring metalloid that is widely distributed in the Earth's crust.[1] Its presence in soil and groundwater, often exacerbated by anthropogenic activities like mining and agriculture, poses a significant threat to global public health.[1][2] It is classified as a Group 1 carcinogen, and chronic exposure through contaminated drinking water is linked to a variety of cancers and other severe health issues, affecting millions of people worldwide.[1]

The toxicity of arsenic is highly dependent on its chemical form, or speciation.[3] Inorganic forms, arsenite [As(III)] and arsenate [As(V)], are the most common in the environment.[1] As(III) is generally considered more mobile and toxic than As(V) due to its ability to readily enter cells and interact with sulfhydryl groups in proteins.[1] Microorganisms have evolved sophisticated mechanisms to cope with arsenic toxicity, one of the most significant being biomethylation—a process that was once considered purely a detoxification mechanism.[3] However, the discovery of highly toxic trivalent methylated intermediates, such as methylarsonous acid [MMA(III)] and dimethylarsinous acid [DMA(III)], has revealed a more complex picture where methylation can also be an activation pathway leading to more potent carcinogens.[3][4] The process culminates in the formation of volatile trimethylarsine [TMA(III)], which can be released into the atmosphere, contributing to the global arsenic cycle.[5]

The Challenger Pathway: A Central Mechanism

First proposed by Frederick Challenger in the 1930s and 40s, the Challenger Pathway remains the most chemically plausible and widely accepted model for the biological methylation of arsenic.[1][6] The pathway describes a series of sequential oxidative methylation and reduction steps.[7]

The core process involves:

-

Reduction: The process begins with the reduction of pentavalent arsenic [As(V)] to trivalent arsenite [As(III)], which is the actual substrate for the methylation enzyme.[1]

-

Oxidative Methylation: A methyl group (CH₃⁺) is transferred from a donor molecule to the lone pair of electrons on As(III). This results in the formation of a pentavalent, methylated arsenic species.

-

Subsequent Reduction: The newly formed pentavalent methylated arsenic is then reduced back to a trivalent state.

-

Iteration: These steps of oxidative methylation and reduction are repeated, adding methyl groups one by one until trimethylarsine is formed.[1]

dot digraph "Challenger_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes AsV [label="Arsenate\n[As(V)]", fillcolor="#EA4335", fontcolor="#202124"]; AsIII [label="Arsenite\n[As(III)]", fillcolor="#EA4335", fontcolor="#202124"]; MMAV [label="Monomethylarsonic Acid\n[MMA(V)]", fillcolor="#FBBC05", fontcolor="#202124"]; MMAIII [label="Monomethylarsonous Acid\n[MMA(III)]", fillcolor="#FBBC05", fontcolor="#202124"]; DMAV [label="Dimethylarsinic Acid\n[DMA(V)]", fillcolor="#34A853", fontcolor="#202124"]; DMAIII [label="Dimethylarsinous Acid\n[DMA(III)]", fillcolor="#34A853", fontcolor="#202124"]; TMAO [label="Trimethylarsine Oxide\n[TMAO(V)]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TMA [label="Trimethylarsine\n[TMA(III)]\n(Volatile Gas)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for layout reduct1 [shape=plaintext, label="Reduction"]; reduct2 [shape=plaintext, label="Reduction"]; reduct3 [shape=plaintext, label="Reduction"]; reduct4 [shape=plaintext, label="Reduction"];

// Edges AsV -> reduct1 [arrowhead=none]; reduct1 -> AsIII;

AsIII -> MMAV [label="Oxidative\nMethylation\n(ArsM, SAM)"]; MMAV -> reduct2 [arrowhead=none]; reduct2 -> MMAIII;

MMAIII -> DMAV [label="Oxidative\nMethylation\n(ArsM, SAM)"]; DMAV -> reduct3 [arrowhead=none]; reduct3 -> DMAIII;

DMAIII -> TMAO [label="Oxidative\nMethylation\n(ArsM, SAM)"]; TMAO -> reduct4 [arrowhead=none]; reduct4 -> TMA; } caption [label="Fig 1: The Challenger Pathway for Arsenic Biomethylation.", shape=plaintext, fontname="Arial", fontsize=10]; }

The Key Enzyme: ArsM and its Cofactor SAM

The central catalyst in this pathway is the enzyme Arsenite S-adenosylmethionine Methyltransferase , known as ArsM in microbes and AS3MT in vertebrates.[4] This enzyme facilitates the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM) , to trivalent arsenic species.[8][9]

The ArsM enzyme possesses a specific binding site for As(III), which typically involves three conserved cysteine residues (e.g., Cys72, Cys174, and Cys224 in some models) that coordinate the arsenic atom through their sulfhydryl groups.[6] Once As(III) is bound, SAM is positioned nearby, allowing for the nucleophilic attack by the arsenic on the methyl group of SAM.[6] This reaction is a typical Sɴ2 nucleophilic substitution.[10] The expression of the arsM gene confers arsenic resistance and is found across all domains of life, indicating its ancient origins and fundamental importance in arsenic biogeochemistry.[1][4]

Part 2: Core Experimental Methodologies

Investigating microbial arsenic methylation requires a multi-faceted approach combining microbiology, analytical chemistry, and molecular biology. The following protocols provide a robust framework for studying this process from environmental sample to final data.

dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Sample [label="Environmental Sample\n(Soil, Sediment, Water)", fillcolor="#FBBC05", fontcolor="#202124"]; Enrichment [label="Enrichment & Isolation\n(Protocol 2.1)", fillcolor="#34A853", fontcolor="#202124"]; Culture [label="Pure Culture\n(Arsenic-Methylating Isolate)", fillcolor="#34A853", fontcolor="#202124"]; DNA_Extraction [label="Genomic DNA\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PCR [label="arsM Gene Amplification\n(Protocol 2.3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sequencing [label="DNA Sequencing\n& Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture_Supernatant [label="Culture Incubation\nwith Arsenic", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sample_Prep [label="Sample Preparation\n(Protocol 2.2.1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC_ICPMS [label="Arsenic Speciation Analysis\n(Protocol 2.2.2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Integration:\nGenetic & Chemical Evidence", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Enrichment; Enrichment -> Culture; Culture -> DNA_Extraction; Culture -> Culture_Supernatant; DNA_Extraction -> PCR; PCR -> Sequencing; Culture_Supernatant -> Sample_Prep; Sample_Prep -> HPLC_ICPMS; Sequencing -> Data; HPLC_ICPMS -> Data; } caption [label="Fig 2: Integrated workflow for studying arsenic methylation.", shape=plaintext, fontname="Arial", fontsize=10]; }

Protocol: Enrichment and Isolation of Arsenic-Methylating Microorganisms

This protocol aims to selectively grow and isolate bacteria from an environmental sample that are capable of tolerating and metabolizing arsenic.

-

Scientist's Note (Causality): We begin with an enrichment step using a medium containing arsenite. This creates a selective pressure, inhibiting the growth of arsenic-sensitive organisms and favoring those with resistance mechanisms, such as the arsM gene. Serial dilution is a classic and effective method to obtain individual colonies, ensuring the final culture is clonal.

Materials:

-

Environmental sample (e.g., 1 g of soil)

-

Sterile phosphate-buffered saline (PBS)

-

Luria-Bertani (LB) agar plates

-

Sodium arsenite (NaAsO₂) stock solution (sterile-filtered)

-

Sterile dilution tubes, spreaders, and petri dishes

-

Incubator

Methodology:

-

Sample Suspension: Aseptically add 1 g of the soil sample to 9 mL of sterile PBS. Vortex vigorously for 1 minute to create a homogenous slurry.[11]

-

Serial Dilution: Perform a 10-fold serial dilution of the soil suspension. Pipette 1 mL of the initial suspension into a tube with 9 mL of PBS (10⁻² dilution), vortex, and repeat this process to create dilutions down to 10⁻⁸.[12]

-

Plating: Prepare LB agar plates supplemented with a selective concentration of sodium arsenite (e.g., 100 µM or 10 ppm). This concentration is a starting point and may need optimization depending on the expected level of contamination.

-

Inoculation: Spread 100 µL from the 10⁻⁵, 10⁻⁶, and 10⁻⁷ dilution tubes onto the arsenite-supplemented LB agar plates.[12]

-

Incubation: Incubate the plates at a relevant temperature (e.g., 30-37°C) for 24-72 hours, or until distinct colonies appear.[12]

-

Isolation: Select morphologically distinct colonies from the plates. Streak each colony onto a fresh arsenite-supplemented plate to ensure purity. Repeat this process until a pure culture is obtained.

Protocol: Quantification of Arsenic Speciation via HPLC-ICP-MS

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the gold standard for arsenic speciation. HPLC separates the different arsenic compounds, and the ICP-MS provides highly sensitive, element-specific detection.[13]

-

Scientist's Note (Trustworthiness): The integrity of speciation analysis hinges on preventing inter-conversion of arsenic species during sample handling. Samples must be kept cold and analyzed promptly. The use of an ICP-MS as the detector is critical because it measures arsenic atoms (at m/z 75), making it immune to matrix effects that could plague other detectors. Operating the ICP-MS in helium collision cell mode is a self-validating step to eliminate the argon chloride (ArCl⁺) interference, which also has a mass-to-charge ratio of 75.[13]

-

Grow the isolated bacterium in liquid LB medium supplemented with a known concentration of inorganic arsenic (e.g., 10 µM As(III)).

-

Incubate under appropriate conditions for 48-72 hours.

-

Centrifuge the culture to pellet the cells.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells.

-

Store the sample at 4°C and analyze as soon as possible, ideally within 24 hours.

Instrumentation:

-

HPLC system with an anion-exchange column.

-

ICP-MS system.

Typical Conditions:

-

Mobile Phase: An aqueous buffer such as ammonium carbonate.[14]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20-100 µL.

-

ICP-MS Monitored Ion: m/z 75 (Arsenic).

-

Cell Gas: Helium (for interference removal).

Methodology:

-

Calibration: Prepare a mixed calibration standard containing known concentrations of As(III), As(V), MMA(V), and DMA(V). Run the standards to generate a calibration curve for each species.

-

Sample Analysis: Inject the prepared sample supernatant onto the HPLC column.

-

Data Acquisition: The separated arsenic species will elute from the column at different retention times and be detected by the ICP-MS.

-

Quantification: Identify each arsenic species in the sample chromatogram by comparing its retention time to the standards. Quantify the concentration of each species using the corresponding calibration curve.

Protocol: Molecular Identification via arsM Gene Amplification

Polymerase Chain Reaction (PCR) is used to amplify the arsM gene from the genomic DNA of the isolated bacterium, confirming its genetic potential for arsenic methylation.[15]

-

Scientist's Note (Expertise): The choice of PCR primers is the most critical step for success. Degenerate primers, designed based on conserved regions from a multiple sequence alignment of known arsM genes, are often necessary when working with a newly isolated organism whose exact sequence is unknown. The annealing temperature is optimized to be low enough to allow the primers to bind but high enough to prevent non-specific amplification.

Materials:

-

Pure bacterial culture.

-

Genomic DNA extraction kit.

-

arsM-specific or degenerate primers.

-

Taq DNA polymerase and reaction buffer.[16]

-

dNTPs.

-

Thermal cycler.

-

Agarose gel electrophoresis equipment.

Methodology:

-

DNA Extraction: Extract high-quality genomic DNA from the purified bacterial isolate using a commercial kit, following the manufacturer's instructions.

-

PCR Master Mix Preparation: In a PCR tube, prepare a reaction mix typically containing: 1x PCR buffer, 200 µM dNTPs, 0.5 µM of each forward and reverse primer, 1.25 units of Taq polymerase, and 50-100 ng of template DNA. Adjust the final volume with nuclease-free water.[17]

-

Thermal Cycling: Place the tube in a thermal cycler and run a program with the following general steps:

-

a. Initial Denaturation: 95°C for 5 minutes.

-

b. 35 Cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-60°C for 30 seconds (this temperature is primer-dependent and requires optimization).[17]

-

Extension: 72°C for 1 minute (adjust based on expected amplicon size).

-

-

c. Final Extension: 72°C for 7 minutes.[17]

-

-

Verification: Run the PCR product on a 1% agarose gel alongside a DNA ladder. A band of the expected size indicates successful amplification of the arsM gene.

-

Sequencing: Purify the PCR product from the gel and send it for Sanger sequencing to confirm its identity as an arsM gene.

Part 3: Influencing Factors and Data Interpretation

The efficiency of microbial arsenic methylation is not constant but is influenced by a range of environmental and nutritional factors.[18] Understanding these variables is crucial for interpreting experimental results and predicting the environmental fate of arsenic.

Key Environmental and Nutritional Modulators

| Factor | Effect on Methylation | Rationale / Causality |

| Redox Potential (Eh) | Generally higher under anaerobic (reducing) conditions. | Under anaerobic conditions, As(III) is the dominant and more stable inorganic species, which is the direct substrate for ArsM. Demethylation processes may also be slower.[18] |

| pH | Varies by organism, but often optimal near neutral pH. | Enzymatic activity of ArsM is pH-dependent. Extreme pH values can denature the enzyme and alter the chemical speciation of arsenic in the medium. |

| Temperature | Organism-specific optimum. | As an enzyme-catalyzed process, methylation rates follow a typical temperature-activity profile, increasing with temperature to an optimum before denaturing at higher temperatures. |

| Organic Matter / Carbon | Generally stimulates methylation. | Serves as an electron donor and carbon source for microbial growth. Decomposition of organic matter can also create the reducing conditions that favor methylation.[18] |

| Phosphate | Can inhibit methylation. | Arsenate [As(V)] and phosphate are chemical analogs. High phosphate concentrations can competitively inhibit the uptake of arsenate into the cell, reducing the initial amount of arsenic available for the pathway. |

| S-adenosylmethionine (SAM) | Essential methyl donor. | The availability of SAM, a key cellular metabolite, is a rate-limiting factor for the ArsM enzyme. Nutrient conditions that support robust methionine metabolism will favor methylation.[8] |

Interpreting Speciation Data

When analyzing the results from HPLC-ICP-MS, the relative distribution of arsenic species provides a snapshot of the methylation process.

-

High As(III) / Low Methylated Species: Indicates either a slow methylation rate, inhibition of the ArsM enzyme, or that the experiment was terminated before significant conversion could occur.

-

Presence of MMA and DMA: Confirms that the methylation pathway is active. The ratio of DMA to MMA can indicate the efficiency of the second and third methylation steps.

-

Detection of Volatile TMA: In experiments designed to capture headspace gas, the presence of trimethylarsine is the definitive endpoint of the pathway. Its absence in the liquid phase is expected due to its volatility.[5]

Part 4: Broader Implications

Bioremediation Strategies

The conversion of soluble, toxic inorganic arsenic into a volatile gas represents a promising strategy for bioremediation.[1] By transforming arsenic into TMA, microorganisms can effectively remove it from contaminated water and soil, transferring it to the atmosphere.[19] Research is ongoing to engineer bacteria that overexpress the arsM gene, creating microbial agents capable of enhanced arsenic volatilization for cleaning up contaminated sites.[19][20]

Relevance in Drug Development

The field of drug development, particularly concerning arsenic-based therapeutics (e.g., arsenic trioxide for treating certain leukemias), must consider the metabolic activity of the human gut microbiome. The gut contains a dense and diverse microbial community with the genetic potential to methylate arsenic compounds. This biotransformation could significantly alter the bioavailability, efficacy, and toxicity of an administered drug. Therefore, understanding the interaction between arsenic-containing drugs and gut microbes is a critical consideration for pharmacokinetics and patient safety.

References

-

The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance. Frontiers. Available at: [Link]

-

Arsenic biochemistry - Wikipedia. Wikipedia. Available at: [Link]

-

Chemical Mechanism of Arsenic Biomethylation. ACS Publications. Available at: [Link]

-

The structure of an As(III) S-adenosylmethionine methyltransferase: insights into the mechanism of arsenic biotransformation. PubMed Central. Available at: [Link]

-

Microbial Arsenic Methylation in Soil and Uptake and Metabolism of Methylated Arsenic in Plants: A Review. MDPI. Available at: [Link]

-

Arsenic and Microorganisms: Genes, Molecular Mechanisms, and Recent Advances in Microbial Arsenic Bioremediation. MDPI. Available at: [Link]

-

Chemical Mechanism of Arsenic Biomethylation. American Chemical Society. Available at: [Link]

-

Arsenic detoxification and evolution of trimethylarsine gas by a microbial arsenite S-adenosylmethionine methyltransferase. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Microbially Mediated Methylation of Arsenic in the Arsenic-Rich Soils and Sediments of Jianghan Plain. Frontiers. Available at: [Link]

-

Mechanistic Insights into AsIII S-Adenosylmethionine Methyltransferase with Selenoimidazolium-Based Methylating Agents. ACS Publications. Available at: [Link]

-

Biosensor-aided isolation of anaerobic arsenic-methylating bacteria from soil. ISME Communications. Available at: [Link]

-

Challenger (1945) mechanism for arsenic biomethylation. R = reduction, OM = oxidative methylation.. ResearchGate. Available at: [Link]

-

Identification and quantification of arsC genes in environmental samples by using real-time PCR. ResearchGate. Available at: [Link]

-

Microbial Arsenic Methylation in Soil and Uptake and Metabolism of Methylated Arsenic in Plants: A Review. PubMed Central. Available at: [Link]

-

The toxicity of trimethylarsine : an urban myth. Journal of Environmental Monitoring. Available at: [Link]

-

The toxicity of trimethylarsine: An urban myth. ResearchGate. Available at: [Link]

-

Isolation and Identification of Arsenic Hyper-Tolerant Bacterium with Potential Plant Growth Promoting Properties from Soil. MDPI. Available at: [Link]

-

Speciation of Inorganic Arsenic in Baby Rice Cereals Using HPLC-ICP-MS. Agilent Technologies. Available at: [Link]

-

A Hyperthermoactive-Cas9 Editing Tool Reveals the Role of a Unique Arsenite Methyltransferase in the Arsenic Resistance System of Thermus thermophilus HB27. PubMed Central. Available at: [Link]

-

Arsenic methylation by a novel ArsM As(III) S-adenosylmethionine methyltransferase that requires only two conserved cysteine residues. PubMed. Available at: [Link]

-

PCR protocol for amplification of MLST genes. PubMLST. Available at: [Link]

-

Isolation, characterization, identification, genomics and analyses of bioaccumulation and biosorption potential of two arsenic-resistant bacteria obtained from natural environments. PubMed Central. Available at: [Link]

-

Polymerase Chain Reaction Protocol. American Society for Microbiology. Available at: [Link]

-

Isolation and identification of arsenic resistant bacteria: a tool for bioremediation of arsenic toxicity. ResearchGate. Available at: [Link]

-

Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine. ResearchGate. Available at: [Link]

-

Inorganic arsenic speciation analysis in food using HPLC/ICP-MS: Method development and validation. Nature. Available at: [Link]

-

Dimethylarsine and Trimethylarsine Are Potent Genotoxins In Vitro. ACS Publications. Available at: [Link]

-

Polymerase chain reaction - Wikipedia. Wikipedia. Available at: [Link]

-

Molecular Mechanisms of Arsenic Resistance in Bacteria: A Systematic Analysis Following the PRISMA Model. Taylor & Francis Online. Available at: [Link]

-

Arsenic Methyltransferase and Methylation of Inorganic Arsenic. MDPI. Available at: [Link]

-

Speciation of Inorganic Arsenic with Mixed-Mode HPLC- Electrospray Ionization-Mass Spectrometry and Arsenite Oxidation. U.S. Environmental Protection Agency. Available at: [Link]

-

Negative Impacts of Arsenic on Plants and Mitigation Strategies. MDPI. Available at: [Link]

-

Measurement of Arsenic Compounds in Water by HPLC-ICP-MS. NERC Open Research Archive. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The structure of an As(III) S-adenosylmethionine methyltransferase: insights into the mechanism of arsenic biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arsenic detoxification and evolution of trimethylarsine gas by a microbial arsenite S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 8. Frontiers | The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance [frontiersin.org]

- 9. Arsenic Methyltransferase and Methylation of Inorganic Arsenic [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isolation, characterization, identification, genomics and analyses of bioaccumulation and biosorption potential of two arsenic-resistant bacteria obtained from natural environments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. jfda-online.com [jfda-online.com]

- 15. Polymerase chain reaction - Wikipedia [en.wikipedia.org]

- 16. asm.org [asm.org]

- 17. PCR protocol for amplification of MLST genes | PubMLST [pubmlst.org]

- 18. Microbial Arsenic Methylation in Soil and Uptake and Metabolism of Methylated Arsenic in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microbial Arsenic Methylation in Soil and Uptake and Metabolism of Methylated Arsenic in Plants: A Review [mdpi.com]

- 20. Microbially Mediated Methylation of Arsenic in the Arsenic-Rich Soils and Sediments of Jianghan Plain - PMC [pmc.ncbi.nlm.nih.gov]

The Microbial Genesis of a Volatile Metalloid: A Technical Guide to the Discovery and Analysis of Trimethylarsine

This guide provides a comprehensive technical overview of the discovery, biosynthesis, and analysis of trimethylarsine as a microbial metabolite. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this important biogeochemical process. We will delve into the historical context, the intricate biochemical pathway, the genetic underpinnings, and the detailed analytical methodologies required to study this phenomenon.

Historical Perspective: From Mysterious Poisonings to Microbial Volatilization

The story of trimethylarsine begins not in a modern laboratory, but with a series of mysterious illnesses and deaths in the 19th century. Ailments were often associated with damp rooms adorned with green wallpapers.[1] This color was frequently derived from arsenic-containing pigments like Scheele's Green.[2] Initially, it was believed that poisoning occurred through the inhalation of dust from the wallpaper. However, the Italian physician Bartolomeo Gosio, in the 1890s, proposed that a volatile, arsenic-containing gas was being produced by molds growing on the damp, nutrient-rich wallpaper paste. This intensely malodorous gas became known as "Gosio's gas".[1]

It wasn't until the early 1930s that the definitive chemical identity of Gosio's gas was established by the pioneering work of Frederick Challenger and his colleagues at the University of Leeds.[3] Through meticulous experimentation with the mold Scopulariopsis brevicaulis, they demonstrated that the volatile compound was, in fact, trimethylarsine ((CH₃)₃As).[3] Challenger's work laid the foundation for our understanding of biological methylation, a process now recognized as a critical mechanism for the detoxification and mobilization of various metals and metalloids in the environment.[3]

The Challenger Pathway: A Stepwise Detoxification Mechanism

The microbial conversion of inorganic arsenic to the volatile trimethylarsine is a multi-step process known as the Challenger pathway.[3][4][5] This biochemical cascade involves a series of alternating reduction and oxidative methylation reactions.[4][6] The overall purpose of this pathway for the microorganism is detoxification, converting a more toxic inorganic form of arsenic into a less toxic, volatile form that can be expelled from the cell.[7]

The key enzyme responsible for the methylation steps is arsenite S-adenosylmethionine methyltransferase, commonly known as ArsM in microbes.[8][9][10][11] The methyl group donor for these reactions is S-adenosylmethionine (SAM).[1][4] The pathway proceeds as follows:

-

Reduction of Arsenate (As(V)) to Arsenite (As(III)) : The process often begins with the intracellular reduction of pentavalent arsenate to trivalent arsenite. This is a crucial activation step, as arsenite is the substrate for the first methylation reaction.[4]

-

First Oxidative Methylation : ArsM catalyzes the transfer of a methyl group from SAM to arsenite (As(III)), forming monomethylarsonic acid (MMA(V)).[6]

-

Reduction of MMA(V) to MMA(III) : The newly formed pentavalent monomethylated arsenic species is then reduced to its trivalent form, monomethylarsonous acid (MMA(III)).[6]

-

Second Oxidative Methylation : ArsM facilitates the addition of a second methyl group from SAM to MMA(III), yielding dimethylarsinic acid (DMA(V)).[6]

-

Reduction of DMA(V) to DMA(III) : The pentavalent dimethylated arsenic is reduced to its trivalent counterpart, dimethylarsinous acid (DMA(III)).

-

Third Oxidative Methylation : In the final methylation step, ArsM transfers a third methyl group from SAM to DMA(III), forming trimethylarsine oxide (TMAO).

-

Final Reduction to Trimethylarsine : Trimethylarsine oxide is reduced to the volatile trimethylarsine (TMA(III)), which can then diffuse out of the cell and into the atmosphere.[10]

It is important to note that the trivalent methylated intermediates, MMA(III) and DMA(III), are considered to be more toxic than inorganic arsenite.[8][10] However, their transient nature within the cell, coupled with the volatility of the final product, results in an overall detoxification for the microorganism.

Caption: The Challenger Pathway for the Biomethylation of Arsenic.

The Molecular Machinery: The arsM Gene and the ArsM Enzyme

The genetic basis for microbial arsenic methylation is centered around the arsM gene, which encodes the arsenite S-adenosylmethionine methyltransferase enzyme.[5][12] Homologues of the arsM gene are widespread in bacteria, archaea, and eukaryotes, indicating that this is an ancient and conserved detoxification mechanism.[9][10]

The ArsM enzyme is a methyltransferase that facilitates the transfer of a methyl group from S-adenosylmethionine (SAM) to a trivalent arsenic substrate.[10][11] Structural studies of ArsM have revealed a conserved core domain with several critical cysteine residues in the active site.[5][11] These cysteine residues are thought to coordinate the arsenic atom, positioning it for nucleophilic attack on the methyl group of SAM.[11]

The catalytic efficiency of ArsM can vary between different microbial species.[11] This variability may be influenced by the specific amino acid sequence of the enzyme, as well as the overall cellular redox environment and the availability of cofactors.

Caption: The Role of the arsM Gene and ArsM Enzyme in Arsenic Methylation.

Experimental Methodologies

The study of trimethylarsine as a microbial metabolite requires specialized techniques for the cultivation of arsenic-metabolizing microorganisms and the sensitive detection of volatile arsenic species.

Cultivation of Arsenic-Metabolizing Microorganisms